Decyl chloroformate

Description

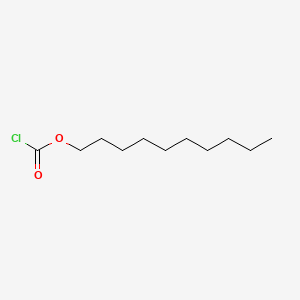

Structure

3D Structure

Properties

IUPAC Name |

decyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZCHVHSWUYCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204065 | |

| Record name | Decyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-51-2 | |

| Record name | Carbonochloridic acid, decyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55488-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decyl chloroformate chemical properties and reactivity

An In-Depth Technical Guide to Decyl Chloroformate: Chemical Properties and Reactivity

Introduction: Unveiling a Versatile Reagent

This compound (C₁₁H₂₁ClO₂) is a key organic compound belonging to the chloroformate ester family.[1][2] Structurally, it is the ester of decyl alcohol and chloroformic acid, featuring a highly reactive acyl chloride functional group. This reactivity makes it an indispensable reagent in modern organic synthesis, particularly within pharmaceutical research and drug development. While its primary role is the installation of the "decoxycarbonyl" group onto nucleophiles, its applications extend to creating specialized surfactants and serving as a precursor for other alkyl derivatives.[3][4] This guide, designed for researchers and drug development professionals, offers an in-depth exploration of its chemical properties, reactivity, and field-proven methodologies for its application.

Physicochemical Properties and Handling

Understanding the fundamental physical and chemical characteristics of this compound is paramount for its safe and effective use in a laboratory setting. It is a combustible, corrosive liquid that requires careful handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁ClO₂ | [2][5] |

| Molecular Weight | 220.74 g/mol | [2] |

| CAS Number | 55488-51-2 | |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 226-227 °C (lit.) | [4] |

| Density | 0.956 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.438 (lit.) | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert gas | [6] |

Stability and Storage Considerations: this compound is sensitive to moisture.[6] It readily hydrolyzes in the presence of water, degrading into decyl alcohol, carbon dioxide, and hydrochloric acid. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. It is incompatible with strong acids, bases, oxidizing agents, and water.[5][7]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound typically involves the reaction of a primary alcohol (n-decanol) with phosgene (COCl₂) or a safer phosgene equivalent, such as liquid diphosgene or solid triphosgene.[8] The reaction is an acylation of the alcohol, producing the desired chloroformate and hydrogen chloride (HCl) as a byproduct.[9][10]

Caption: Mechanism of nucleophilic acyl substitution on this compound.

Key Reactions and Applications in Drug Development

Reaction with Amines: The Foundation of Amine Protection

The most prominent application of this compound is its reaction with primary and secondary amines to form stable carbamates . [1][11]This reaction is fundamental in multi-step synthesis, particularly in peptide chemistry and the development of complex active pharmaceutical ingredients (APIs). [12][13]The resulting decoxycarbonyl group acts as a protecting group , rendering the amine nucleophilicity inert to subsequent reaction conditions. [12][14]The protection allows chemists to perform selective reactions on other parts of the molecule.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or NaHCO₃) to scavenge the HCl generated, preventing the protonation and deactivation of the starting amine. [11][15] Field-Proven Protocol: N-Decoxycarbonylation of a Primary Amine

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled addition.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-decoxycarbonyl-protected amine.

Reaction with Alcohols: Synthesis of Carbonate Esters

This compound reacts with alcohols to form unsymmetrical decyl carbonate esters. [1]This transformation is useful for modifying hydroxyl groups, altering the lipophilicity of a molecule, or introducing a cleavable linker in prodrug design. Similar to the reaction with amines, a base is required to neutralize the HCl byproduct.

Decarboxylation: A Route to Alkyl Chlorides

In a less common but synthetically useful reaction, this compound can undergo decarboxylation to produce decyl chloride. [3]This transformation is effectively catalyzed by dimethylformamide (DMF). The reaction proceeds via a nucleophilic attack by DMF, followed by the elimination of carbon dioxide and the chloride ion, which then forms the alkyl chloride. [8]

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the N-protection of an amine.

Conclusion

This compound is a powerful and versatile reagent with a well-defined reactivity profile centered on nucleophilic acyl substitution. Its primary utility in forming carbamates and carbonate esters makes it an essential tool for synthetic chemists, especially in the fields of medicinal chemistry and drug development for the critical task of functional group protection. A thorough understanding of its properties, reactivity, and handling requirements—particularly its moisture sensitivity and corrosivity—is crucial for its successful and safe implementation in the laboratory.

References

-

DC Chemicals. (2025). This compound|MSDS. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97% | 549339-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

SLS Lab Supplies. (n.d.). This compound, 97% | 549339-5G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

- Richter, R., & Tucker, B. (1983). Dimethylformamide-catalyzed decarboxylation of alkyl chloroformates. A synthesis of primary alkyl chlorides. The Journal of Organic Chemistry, 48(15), 2625-2627. (Referenced in Sigma-Aldrich product page)

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Baradarani, M. M., Millan, D. S., & Prager, R. H. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 12(1), 27-32.

- Fenton, D. M. (1973). U.S. Patent No. 3,720,718. Washington, DC: U.S.

- Emmanuvel, L., & Shaikh, T. M. A. (2008). N-Dealkylation of Amines. Molecules, 13(4), 847-876.

-

Chemistry Stack Exchange. (2014). Why are DCM and chloroform so resistant towards nucleophilic substitution?. Retrieved from [Link]

- Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the cleavage of tertiary amines with ethyl chloroformate. Chemical & Pharmaceutical Bulletin, 24(2), 342-348.

- D'Souza, M. J., et al. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(21), 8043.

- Galimberti, P., & De Vincentiis, F. (1987). EP Patent No. 0,246,504.

-

Organic Chemistry Explained (YouTube Channel). (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). Retrieved from [Link]

- Strain, F., & Newton, W. F. (1949). U.S. Patent No. 2,476,637. Washington, DC: U.S.

- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

- Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287.

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chloroethyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

-

Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

- Yew, K. H., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2268.

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scientificlabs.com [scientificlabs.com]

- 5. dcchemicals.com [dcchemicals.com]

- 6. Dothis compound | 24460-74-0 | TCI AMERICA [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Groups [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Synthesis of Decyl Chloroformate from 1-Decanol Using Triphosgene

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of decyl chloroformate from 1-decanol. Addressing the significant hazards associated with gaseous phosgene, this document details a robust and safer protocol utilizing triphosgene, a stable, crystalline phosgene surrogate. The guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines critical safety and handling procedures, and describes methods for product purification and characterization. The content is structured to provide not just a procedure, but a comprehensive understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility for professionals in chemical and pharmaceutical development.

Introduction: The Utility and Synthesis of this compound

Chemical Profile and Applications

This compound (CAS No: 55488-51-2) is a valuable chemical intermediate belonging to the chloroformate class of organic compounds.[1] Structurally, it is the ester of chloroformic acid and 1-decanol. Its high reactivity makes it a versatile reagent in organic synthesis, primarily for the introduction of the decyloxycarbonyl group. This functionality is utilized in the synthesis of carbonates, carbamates, and other derivatives.[2] For instance, it serves as a key reagent in preparing chiral surfactants and can be used to synthesize decyl chloride via decarboxylation.[1][3] Its utility extends to being a derivatization agent that converts polar compounds into more volatile and less polar derivatives for analysis by gas chromatography/mass spectrometry.[2][4]

The Phosgenation of Alcohols: A Synthetic Overview

The conversion of an alcohol (R-OH) to its corresponding chloroformate (R-OCOCl) is fundamentally a phosgenation reaction.[5] The traditional and most direct method involves the reaction of the alcohol with phosgene (COCl₂).[6] While effective, this process is fraught with challenges.

The Phosgene Dilemma: Hazard Profile and the Shift to Safer Surrogates

Phosgene is an extremely toxic and corrosive gas, classified as a pulmonary agent, which poses severe inhalation hazards that can be fatal.[7][8] Its use necessitates specialized handling equipment, stringent engineering controls like toxic gas cabinets, and extensive safety protocols, making it unsuitable for many research and development laboratories.[8][9]

This has driven the adoption of phosgene substitutes, which offer comparable reactivity with significantly reduced handling risks. The most prominent among these is triphosgene , or bis(trichloromethyl) carbonate (BTC).[7] Triphosgene is a stable, non-hygroscopic crystalline solid at room temperature, which makes it significantly easier and safer to handle, weigh, and dispense.[10] It acts as a source of phosgene in situ, typically activated by a nucleophilic catalyst, providing the reactivity of phosgene without the hazards of handling the gas itself.[11][12] This guide focuses exclusively on the triphosgene-based synthesis route.

The Triphosgene-Mediated Synthesis: Mechanism and Rationale

The reaction of 1-decanol with triphosgene in the presence of a base provides a high-yield, clean conversion to this compound. Understanding the role of each component is critical to the success of the synthesis.

Reagent Selection and Causality

-

1-Decanol: The primary substrate, a long-chain primary alcohol. Its hydroxyl group acts as the nucleophile in the reaction.[13]

-

Triphosgene (BTC): The electrophilic carbonyl source. One mole of triphosgene is equivalent to three moles of phosgene. It is typically used in slight excess to ensure complete conversion of the alcohol.[11] In the presence of a nucleophilic catalyst, it decomposes to release phosgene directly into the reaction medium.[12]

-

Base (e.g., Sodium Carbonate, Pyridine, Triethylamine): The reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of chloroformate formed. A base is essential to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion.[10][14] The choice of base can influence reaction kinetics and side-product formation. An inorganic base like sodium carbonate offers simple removal by filtration.[11]

-

Catalyst (e.g., Dimethylformamide - DMF): While bases like pyridine can also act as catalysts, a small amount of a nucleophilic catalyst like DMF can be used to facilitate the decomposition of triphosgene into active phosgene.[11]

-

Solvent (e.g., Toluene, Dichloromethane): An inert, aprotic solvent is required to dissolve the reagents and facilitate the reaction. Toluene is a suitable choice, particularly for reactions that may require moderate temperature control.[11]

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving the in situ generation of phosgene.

-

Activation of Triphosgene: A nucleophilic catalyst (e.g., DMF) or a tertiary amine base attacks one of the carbonyl carbons of triphosgene. This initiates the decomposition of the triphosgene molecule to release phosgene (COCl₂) and other intermediates.

-

Nucleophilic Attack by Alcohol: The hydroxyl group of 1-decanol acts as a nucleophile, attacking the electrophilic carbon atom of the in situ-generated phosgene.

-

Formation of Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion. The resulting oxonium ion is then deprotonated by the base (e.g., sodium carbonate) to yield the final product, this compound, and the protonated base (which, in the case of HCl and Na₂CO₃, leads to NaCl, H₂O, and CO₂).

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the synthesis of alkyl chloroformates from primary alcohols using triphosgene.[11]

Materials and Equipment

-

Glassware: Three-neck round-bottom flask, dropping funnel, condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, and thermometer. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Ice-water bath.

-

Reagents: 1-Decanol, triphosgene (BTC), sodium carbonate (anhydrous), dimethylformamide (DMF, catalyst), toluene (anhydrous).

-

Work-up: Separatory funnel, sodium bicarbonate (saturated solution), brine (saturated NaCl solution), magnesium sulfate (anhydrous).

-

Purification: Rotary evaporator, vacuum distillation apparatus.

Reagent Properties and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-Decanol | C₁₀H₂₂O | 158.28 | 0.829 | 50.0 | 7.91 g (9.54 mL) | 1.0 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | ~2.0 | 26.0 | 7.72 g | 0.52 (1.56 eq. COCl₂) |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | 50.0 | 5.30 g | 1.0 |

| DMF | C₃H₇NO | 73.09 | 0.944 | 1.8 | 0.13 g (0.14 mL) | Catalyst |

| Toluene | C₇H₈ | 92.14 | 0.867 | - | 150 mL | Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and condenser under a nitrogen atmosphere.

-

Charge Reagents: To the flask, add triphosgene (7.72 g), sodium carbonate (5.30 g), DMF (0.14 mL), and anhydrous toluene (100 mL).

-

Cooling: Cool the stirred mixture to 0°C using an ice-water bath. Stir at this temperature for 30 minutes.

-

Substrate Addition: In a separate dry flask, prepare a solution of 1-decanol (7.91 g) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the 1-decanol solution dropwise to the cold, stirred triphosgene mixture over a period of approximately 60 minutes. Maintain the internal reaction temperature at 0-5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.[11]

-

Work-up - Filtration: Once the reaction is complete, remove the ice bath. Filter the reaction mixture under vacuum to remove the solid sodium carbonate and sodium chloride byproduct. Wash the solid cake with a small amount of dry toluene.

-

Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Carefully wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic components. Caution: CO₂ evolution may occur. Vent the funnel frequently.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Vacuum Distillation

The resulting crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain high-purity this compound.[15]

-

Boiling Point: 226-227 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum.[1]

-

Procedure: Set up a vacuum distillation apparatus. Heat the crude oil gently under a high vacuum. Collect the fraction boiling at the appropriate temperature for the applied pressure.

Safety, Handling, and Waste Management

CRITICAL: A thorough risk assessment must be conducted before starting this synthesis.

Hazard Analysis

-

Triphosgene (BTC): Highly toxic. While safer than gaseous phosgene, it can decompose upon heating or in the presence of nucleophiles to release phosgene gas. It is toxic if swallowed, inhaled, or absorbed through the skin.[7]

-

This compound (Product): Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[1] Reacts with water to release HCl.

-

Toluene: Flammable liquid and vapor. Health hazard.

-

DMF: Health hazard, readily absorbed through the skin.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: This entire procedure must be performed in a certified chemical fume hood with sufficient airflow.[7][9]

-

PPE: At a minimum, the following PPE is required:

Waste Neutralization and Disposal

-

Quenching: Any unreacted triphosgene or residual this compound must be neutralized before disposal. This can be achieved by slowly and carefully adding the waste material to a stirred, cold solution of sodium hydroxide or sodium bicarbonate. The process should be done in a fume hood.

-

Disposal: All chemical waste must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

Product Characterization and Quality Control

Expected Yield and Physical Properties

-

Yield: High yields (typically >90%) can be expected with this procedure.[11]

-

Appearance: Clear, colorless liquid.

| Property | Value | Source |

| CAS Number | 55488-51-2 | [1] |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1] |

| Molecular Weight | 220.74 g/mol | [1] |

| Boiling Point | 226-227 °C (lit.) | [1][3] |

| Density | 0.956 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.438 (lit.) | [1][3] |

Spectroscopic Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum should show a strong, characteristic absorption band for the chloroformate carbonyl (C=O) stretch, typically in the region of 1775-1785 cm⁻¹. The absence of a broad O-H stretch (from 1-decanol) around 3300 cm⁻¹ indicates complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a triplet at ~4.3 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂ -). The remaining alkyl chain protons will appear further upfield.

-

¹³C NMR: Expect a peak for the carbonyl carbon around 150 ppm. The carbon adjacent to the oxygen (-O-C H₂-) should appear around 70-75 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the purity of the distilled product and verifying its molecular weight.

Process Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product analysis.

Conclusion

The synthesis of this compound from 1-decanol can be achieved safely and efficiently by employing triphosgene as a solid phosgene surrogate. This method circumvents the significant hazards associated with handling gaseous phosgene while providing excellent yields and high product purity after standard purification techniques. Adherence to the detailed protocol, particularly the stringent safety measures and inert reaction conditions, is paramount for a successful and safe outcome. The analytical characterization methods outlined provide a robust framework for quality control, ensuring the final product meets the specifications required for subsequent applications in research and development.

References

- Council of Scientific and Industrial Research. (2005). Process for preparing alkyl/aryl chloroformates. U.S. Patent No. 6,919,471B2.

- SNPE. (2005). Synthesis procedure of aliphatic, cycloaliphatic or araliphatic chloroformates. Spanish Patent No. ES2240377T3.

-

Kartika, R., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. Retrieved from [Link]

-

Villalpando, A., et al. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. Retrieved from [Link]

-

Mooi, K. E., et al. (2016). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 12, 2668–2700. Retrieved from [Link]

-

Kurita, K., & Iwakura, Y. (1979). Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Organic Syntheses, 59, 195. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Phosgene Safety Guideline. Retrieved from [Link]

-

ResearchGate. (2023). How triphosgene reacts with an alcohol?. Retrieved from [Link]

-

Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosgene. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2018). Phosgene (CG): Lung Damaging Agent. Retrieved from [Link]

- Universal Oil Products Co. (1973). Conversion of chloroformates to an aldehyde. U.S. Patent No. 3,720,718A.

- PPG Industries Ohio Inc. (2004). Method for purifying chloromethyl chloroformate. U.S. Patent Application No. 10/359,007.

-

ResearchGate. (2024). Acid Chloride/chloroformate purification?. Retrieved from [Link]

- Pittsburgh Plate Glass Company. (1949). Method of preparing chloroformates. U.S. Patent No. 2,476,637A.

-

Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Retrieved from [Link]

- General Electric Company. (2006). Method for the preparation of aliphatic chloroformates. WIPO Patent No. WO2006044575A1.

-

Scientific Laboratory Supplies Ltd. (n.d.). This compound, 97%. Retrieved from [Link]

- Sumitomo Chemical Co. (2018). Method for producing chloroformate compound. WIPO Patent No. WO2018016377A1.

-

ChemistryViews. (2022). In-situ Phosgene Synthesis from Chloroform. Retrieved from [Link]

- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1976). Method for producing chloroformates. U.S. Patent No. 3,966,786A.

- Rhone Poulenc SA. (1984). Process for the preparation of -chlorinated chloroformates. Korean Patent No. KR840001918B1.

-

ResearchGate. (2022). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8174, 1-Decanol. Retrieved from [Link].

-

Vasanthi, A. H., et al. (2007). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography A, 1154(1-2), 47-52. Retrieved from [Link]

-

S V R Government Degree College. (n.d.). Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. Retrieved from [Link]

Sources

- 1. This compound 97 55488-51-2 [sigmaaldrich.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.com [scientificlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. US3720718A - Conversion of chloroformates to an aldehyde - Google Patents [patents.google.com]

- 6. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. LCSS: PHOSGENE [web.stanford.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

Decyl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Decyl chloroformate, a derivative of chloroformic acid, is a versatile reagent in organic synthesis, playing a crucial role in the introduction of the decyloxycarbonyl group. Its reactivity, akin to that of acyl chlorides, makes it a valuable tool for the protection of amines as carbamates and for the synthesis of various organic molecules, including chiral surfactants and alkyl chlorides. This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed safety data sheet, its synthesis, and key applications with illustrative experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this important chemical intermediate.

Chemical Identity and Properties

This compound is identified by the CAS Number 55488-51-2 .[1][2][3][4] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁ClO₂ | [4] |

| Molecular Weight | 220.74 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][3][4] |

| Boiling Point | 226-227 °C (lit.) | [1][4] |

| Density | 0.956 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.438 (lit.) | [1][4] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Safety Data Sheet (SDS)

The safe handling of this compound is of paramount importance due to its corrosive nature. The following information is a synthesis of safety data from multiple supplier sources.

Hazard Identification

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[1][4]

-

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P363: Wash contaminated clothing before reuse.[1]

-

P405: Store locked up.[1]

-

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

Skin Contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing mist, vapors, or spray.[6] Do not get in eyes, on skin, or on clothing.[2]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Synthesis of this compound

This compound is typically synthesized by the reaction of decyl alcohol with a phosgene equivalent, such as triphosgene. This method avoids the direct handling of highly toxic phosgene gas.

Caption: Synthesis of this compound from Decyl Alcohol and Triphosgene.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a well-equipped laboratory with appropriate safety precautions.

Materials:

-

Decyl alcohol

-

Triphosgene

-

Pyridine (or other suitable base)

-

Anhydrous dichloromethane (or other inert solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents relative to decyl alcohol) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of decyl alcohol (1 equivalent) and pyridine (1 equivalent) in anhydrous dichloromethane.

-

Add the decyl alcohol/pyridine solution dropwise to the triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Key Reactions and Applications

This compound is a valuable reagent for several important organic transformations. Its primary utility lies in the formation of carbamates and carbonates, and it also serves as a precursor for the synthesis of other functional groups.

Carbamate Formation: Protection of Amines

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-decyloxycarbonyl-protected amines (carbamates). This is a widely used strategy in peptide synthesis and for the temporary protection of amine functionalities in multi-step syntheses.[7]

Caption: General scheme for carbamate formation using this compound.

A notable application of this compound is in the preparation of chiral surfactants, such as (S)-(+)-N-decoxycarbonyl-leucine.

Experimental Protocol: Synthesis of (S)-(+)-N-decoxycarbonyl-leucine

Materials:

-

(S)-Leucine

-

This compound

-

Sodium hydroxide

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid

Procedure:

-

Dissolve (S)-Leucine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring in a flask cooled in an ice bath.

-

To this solution, add this compound (1.1 equivalents) dropwise while maintaining the temperature at 0-5°C.

-

Continue stirring the reaction mixture at 0-5°C for 1 hour and then at room temperature for 3-4 hours.

-

After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted this compound and decyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2 with cold dilute hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (S)-(+)-N-decoxycarbonyl-leucine.

Decarboxylation to Decyl Chloride

In the presence of a catalyst such as dimethylformamide (DMF), this compound can undergo decarboxylation to produce decyl chloride.[1] This reaction provides a convenient method for the conversion of decyl alcohol to decyl chloride via the chloroformate intermediate.

Caption: DMF-catalyzed decarboxylation of this compound to decyl chloride.

Experimental Protocol: Synthesis of Decyl Chloride via Decarboxylation

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for heating under reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler, place this compound (1 equivalent).

-

Add a catalytic amount of dimethylformamide (e.g., 0.1 equivalents).

-

Heat the reaction mixture to a gentle reflux. The evolution of carbon dioxide should be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction.

-

Monitor the reaction by GC to confirm the disappearance of the starting material.

-

After cooling to room temperature, the crude decyl chloride can be purified by distillation.

Carbonate Ester Formation

This compound reacts with alcohols in the presence of a base to form carbonate esters.[7] This reaction is useful for synthesizing both symmetrical and unsymmetrical carbonates.

Experimental Protocol: General Procedure for Carbonate Ester Synthesis

Materials:

-

This compound

-

Alcohol (R-OH)

-

Pyridine or triethylamine

-

Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the alcohol (1 equivalent) and pyridine (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0°C.

-

Add this compound (1 equivalent) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carbonate ester by column chromatography or distillation.

Conclusion

This compound is a chemical of significant utility for organic chemists, particularly in the fields of peptide synthesis and the development of novel organic molecules. Its well-defined reactivity allows for the efficient introduction of the decyloxycarbonyl group, enabling a range of synthetic transformations. A thorough understanding of its properties and, most importantly, strict adherence to safety protocols are essential for its successful and safe application in the laboratory. This guide has provided a comprehensive overview of this compound, from its fundamental characteristics to practical experimental guidance, to support the endeavors of researchers and scientists in their synthetic work.

References

-

New Carbamates and Related Compounds. Journal of the American Chemical Society. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Wikipedia. Chloroformate. [Link]

-

University of South Florida. Synthesis of Alkyl Carbamates. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US11034664B1 - Synthesis of cyclic carbonate monomers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Decyl Chloroformate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of decyl chloroformate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond simple data points to explain the underlying chemical principles governing solubility and provides actionable protocols for empirical determination.

Section 1: Understanding this compound and Its Solubility Profile

This compound (C₁₁H₂₁ClO₂) is a reactive organic compound featuring a ten-carbon alkyl chain (decyl group) and a chloroformate functional group.[1] This dual nature—a long, nonpolar alkyl tail and a polar, reactive chloroformate head—is the primary determinant of its solubility behavior.

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that solutes tend to dissolve in solvents with similar polarity.

-

Nonpolar Alkyl Chain: The C₁₀H₂₁ chain is lipophilic and nonpolar. It will readily interact with nonpolar (hydrocarbon) and weakly polar solvents through van der Waals forces.

-

Polar Chloroformate Group: The -O(C=O)Cl group is polar and contains an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This group contributes to solubility in polar solvents.

However, the chloroformate group's high reactivity, particularly its susceptibility to hydrolysis and alcoholysis, complicates its solubility in protic solvents like water and alcohols.[4][5]

Theoretical Solubility Predictions

While specific quantitative solubility data for this compound is not extensively published, we can make well-grounded predictions based on its structure and the properties of common organic solvents. Generally, chloroformates are soluble in a range of organic solvents.[5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The long decyl chain dominates, leading to strong favorable interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Very High | These solvents effectively solvate both the alkyl chain and the polar chloroformate group without reacting with it. |

| Polar Protic | Ethanol, Methanol, Water | Soluble, but with Reaction | While initial dissolution may occur, this compound will react with these solvents to form carbonates (with alcohols) or decompose (with water).[4][5] This is technically solvolysis, not stable dissolution. |

The long alkyl chain of this compound makes it significantly more soluble in nonpolar solvents compared to shorter-chain analogs like methyl or ethyl chloroformate.[5]

Reactivity Considerations

It is critical to distinguish between true solubility and reactivity. This compound is highly reactive towards nucleophilic solvents.

-

Alcohols: React to form stable dialkyl carbonates.

-

Water: Hydrolyzes to form decyl alcohol, carbon dioxide, and hydrochloric acid.[5] This reaction can be vigorous.

-

Amines: Reacts readily to form carbamates.[4]

Therefore, for applications requiring a stable solution of this compound, anhydrous polar aprotic and nonpolar aprotic solvents are the only viable options.

Section 2: Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety Precautions

CAUTION: this compound is a corrosive compound that causes severe skin burns and eye damage. It is fatal if inhaled or absorbed through the skin. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[6][7]

Materials and Equipment

-

This compound (≥97% purity)

-

Anhydrous organic solvents of interest (e.g., hexane, DCM, THF)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC for analysis

Step-by-Step Experimental Protocol

This method is based on the isothermal equilibrium technique, where an excess of the solute is equilibrated with the solvent at a constant temperature.[8]

-

Preparation of Saturated Solutions: a. Add a precisely weighed amount of the chosen solvent (e.g., 2.00 mL) to a series of glass vials. b. To each vial, add an excess amount of this compound. Start with a volume expected to be well above the saturation point (e.g., 0.5 mL). The presence of a distinct, undissolved phase is necessary to ensure saturation. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixtures for a sufficient period to reach equilibrium. For a non-viscous liquid like this compound, 12-24 hours is typically adequate.[8] It is good practice to test at multiple time points (e.g., 12, 18, 24 hours) to confirm that the concentration has plateaued, signifying equilibrium.

-

Phase Separation and Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved this compound to settle. Centrifugation at the same temperature can accelerate this process. b. Carefully extract a known volume (e.g., 100 µL) of the clear, supernatant liquid (the saturated solution) using a micropipette. It is critical to avoid disturbing the undissolved layer.

-

Analysis: a. Dilute the extracted aliquot with a suitable solvent (e.g., hexane) to a concentration within the linear range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: a. From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution. b. Express solubility in desired units, such as g/100 mL or mol/L.

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Section 3: Logic of Solvent Selection and Interaction

The choice of solvent is paramount in any process involving this compound. The logic behind this selection can be visualized as a decision-making process based on the desired outcome.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. education.com [education.com]

- 3. extendednotes.com [extendednotes.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Decyl Chloroformate with Amines: Mechanism, Optimization, and Practical Application

Introduction: The Synthetic Utility of N-Decyl Carbamates

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the carbamate functional group is of paramount importance. It serves as a critical linker, a stable protecting group for amines, and a key pharmacophore in numerous bioactive molecules. The reaction between an amine and a chloroformate is a robust and highly efficient method for the formation of this crucial bond. This guide provides an in-depth examination of the reaction between decyl chloroformate and amines, offering a detailed exploration of the underlying reaction mechanism, kinetic influences, and a field-proven experimental protocol designed for optimal yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation with a high degree of control and reproducibility.

The Core Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution

The formation of an N-decyl carbamate from this compound and an amine proceeds through a well-established nucleophilic acyl substitution pathway. This is not a single, concerted event but rather a two-stage addition-elimination process. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

Causality of Reactivity: The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive electron-withdrawing effects of the two adjacent oxygen and chlorine atoms, which polarize the carbon-oxygen double bond and create a significant partial positive charge. This electrophilicity makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine.

The Mechanism Unveiled:

-

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the amine's nitrogen atom, acting as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, sp³-hybridized tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. Kinetic studies on analogous chloroformate reactions are consistent with the formation of this zwitterionic tetrahedral intermediate being the rate-determining step in many cases.

-

Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most stable leaving group, the chloride ion, is expelled. Chloride is an excellent leaving group because its corresponding conjugate acid, HCl, is very strong.

-

Deprotonation to Yield the Final Product: The resulting species is a protonated carbamate. To yield the final, neutral carbamate product, a base is required to remove the proton from the nitrogen atom. This base can be a second equivalent of the amine reactant (acting as a "sacrificial base") or an auxiliary, non-nucleophilic base like pyridine or triethylamine added to the reaction mixture. The use of an external base is often preferred to maximize the consumption of the primary amine for product formation.

Below is a visualization of the reaction mechanism.

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen.

-

Reactant Loading: To the flask, add anhydrous DCM (approx. 0.2 M relative to the amine). Then, add benzylamine (1.0 eq) followed by anhydrous pyridine (1.2 eq).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to ~0 °C.

-

Addition of Chloroformate: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the chloroformate solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine and any unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.

Potential Side Reactions and Trustworthy Protocols

A well-designed protocol is a self-validating system. By adhering to the principles of anhydrous conditions and controlled temperature, the primary side reactions are minimized.

-

Hydrolysis: The most common side reaction is the hydrolysis of this compound by adventitious water, yielding decanol and HCl. This is effectively prevented by using anhydrous reagents and solvents under an inert atmosphere.

-

Symmetrical Urea Formation: In some cases, the initially formed carbamate can react with another molecule of the amine to form a symmetrical urea. This is generally disfavored under the recommended conditions, especially when an external base is used and the reaction is not excessively heated.

Conclusion

The reaction of this compound with amines is a cornerstone transformation for the synthesis of N-decyl carbamates. A thorough understanding of the nucleophilic acyl substitution mechanism empowers the scientist to make rational choices in experimental design. By meticulously controlling stoichiometry, temperature, and solvent purity, and by adhering to anhydrous techniques, this reaction can be executed with high fidelity, delivering pure products in excellent yields. The protocol and principles outlined in this guide provide a robust framework for researchers to confidently and successfully apply this versatile reaction in their synthetic endeavors.

References

-

Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Acid Chlorides. YouTube. [Link]

-

Um, I. H., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33, 281–287. [Link]

-

The Organic Chemistry Tutor. (2021). Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. [Link]

-

Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. [Link]

-

Lee, I., et al. (1998). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Various Authors. (2024). *The reaction

Navigating the Thermal Landscape of Decyl Chloroformate: A Technical Guide to Stability and Decomposition

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the thermal stability and decomposition pathways of decyl chloroformate. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer a comprehensive resource for professionals handling this reactive compound.

Executive Summary

This compound (C₁₁H₂₁ClO₂) is a key intermediate in organic synthesis, valued for its role in the introduction of the decyloxycarbonyl group in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. However, its utility is intrinsically linked to its thermal stability. Understanding the conditions under which it decomposes, the products it forms, and the kinetics of this degradation is paramount for safe handling, process optimization, and ensuring product purity. This guide elucidates the primary decomposition mechanisms, provides a framework for experimental analysis, and offers insights into mitigating unwanted degradation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the foundation of its safe and effective use.

| Property | Value | Reference |

| CAS Number | 55488-51-2 | [1] |

| Molecular Formula | C₁₁H₂₁ClO₂ | [2] |

| Molecular Weight | 220.74 g/mol | [1][2] |

| Boiling Point | 226-227 °C (lit.) | [1] |

| Density | 0.956 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.438 (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

Thermal Decomposition Pathways of this compound

The thermal degradation of this compound, a primary alkyl chloroformate, is not a singular event but a process that can proceed through several competing pathways. The general thermal stability of alkyl chloroformates follows the trend: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3]

Primary Decomposition: Decarboxylation to Decyl Chloride

The most prominent thermal decomposition route for primary alkyl chloroformates is a unimolecular decarboxylation to yield the corresponding alkyl chloride and carbon dioxide.[4] This reaction is believed to proceed through a substitution nucleophilic internal (S N i) mechanism, involving a four-membered cyclic transition state, which results in the retention of configuration at the alkyl carbon.[4]

Reaction: CH₃(CH₂)₉OCOCl → CH₃(CH₂)₉Cl + CO₂

This pathway is analogous to the well-documented thermal decomposition of methyl and ethyl chloroformate, which yield methyl chloride and ethyl chloride, respectively.[5][6]

Competing Pathways and Potential Side Products

While decarboxylation to decyl chloride is the major pathway, other reactions can occur, particularly at elevated temperatures or in the presence of catalysts or impurities.

-

Elimination Reaction: As a long-chain alkyl chloroformate, this compound possesses β-hydrogens, making it susceptible to an elimination reaction to produce 1-decene, hydrogen chloride, and carbon dioxide.[5][6] This is a common side reaction for many alkyl chloroformates.

-

Rearrangement Products: The thermal decomposition of saturated alkyl chloroformates, especially in the liquid phase, has been shown to produce rearranged alkyl halides via an ion-pair mechanism.[7][8] For this compound, this could potentially lead to the formation of secondary decyl chloride isomers.

-

Catalytic Decomposition: The decomposition of this compound can be accelerated by various substances. For instance, patents describe methods for the catalytic conversion of alkyl chloroformates to alkyl chlorides using activated carbon or inorganic oxides.[9][10]

The interplay of these pathways is depicted in the following logical diagram:

Caption: Potential thermal decomposition pathways of this compound.

Experimental Assessment of Thermal Stability

A robust understanding of this compound's thermal stability necessitates empirical data. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.[11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying mass loss.[13]

Step-by-Step TGA Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

-

Experimental Parameters:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

-

Temperature Range: 25 °C to 300 °C. The upper limit should be chosen based on the boiling point and expected decomposition range, ensuring complete degradation is observed.[13]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a distinct mass loss step corresponding to the decarboxylation of this compound. The onset temperature of this mass loss is a critical indicator of its thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11] It can detect endothermic events like boiling and exothermic events associated with decomposition.

Step-by-Step DSC Protocol:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy.

-

Sample Preparation: Hermetically seal a small sample (2-5 mg) of this compound in an aluminum DSC pan to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typical.

-

Temperature Range: 25 °C to 300 °C.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the boiling point and potentially an exothermic peak at higher temperatures, indicating thermal decomposition. The onset temperature of the exotherm provides information on the decomposition kinetics.[14]

The logical workflow for the experimental analysis is as follows:

Caption: Experimental workflow for assessing the thermal stability of this compound.

Kinetics of Decomposition

Safe Handling and Storage Considerations

Given its potential for thermal decomposition, strict adherence to proper handling and storage protocols is essential.

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Process Safety: In a manufacturing or laboratory setting, it is crucial to avoid prolonged exposure to elevated temperatures to prevent the accumulation of decomposition products, which could affect reaction yield and purity, and potentially lead to pressure build-up in closed systems.

Conclusion

This compound is a thermally sensitive compound with a primary decomposition pathway leading to the formation of decyl chloride and carbon dioxide. However, the potential for side reactions, including elimination and rearrangement, must be considered, particularly at higher temperatures. A thorough experimental evaluation using TGA and DSC is critical for defining its thermal stability limits in any given application. By understanding these fundamental principles and employing rigorous analytical techniques, researchers and drug development professionals can ensure the safe and effective use of this important chemical intermediate.

References

-

Clinch, P. W., & Hudson, H. R. (1968). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic, 747-752. [Link]

-

Clinch, P. W., & Hudson, H. R. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Chemical Communications (London), (16), 925-926. [Link]

- Ube Industries. (1994).

-

Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392. [Link]

-

Johnson, R. L., & Stimson, V. R. (1977). The Thermal Decomposition of Methyl Chloroformate. Australian Journal of Chemistry, 30(9), 1917-1920. [Link]

-

Wikipedia. (n.d.). Chloroformate. [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

- Fenton, D. M. (1973).

-

Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

-

Ravanbod, M., Pouretedal, H. R., Amini, M. K., & Ebadpour, R. (2018). Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique. Central European Journal of Energetic Materials, 15(3), 505-520. [Link]

-

Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

- Ube Industries. (1995).

Sources

- 1. This compound 97 55488-51-2 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nationalacademies.org [nationalacademies.org]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]

- 10. JP2812419B2 - Decomposition method of chloroformate - Google Patents [patents.google.com]

- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 12. tainstruments.com [tainstruments.com]

- 13. waters.com [waters.com]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

Decyl Chloroformate: A Comprehensive Guide for Beginners in Organic Synthesis

Introduction

Welcome to this in-depth technical guide on decyl chloroformate, a versatile reagent for organic synthesis. This document is designed for researchers, scientists, and drug development professionals who are new to using this compound. This compound, with its long alkyl chain, offers unique properties for modifying molecules, enhancing lipophilicity, and introducing the decyloxycarbonyl group. This guide will provide a comprehensive overview of its properties, reactivity, and practical applications, with a focus on the fundamental principles and techniques required for its safe and effective use in the laboratory.

Understanding this compound: Properties and Reactivity

This compound is the ester of decanol and chloroformic acid. The presence of the reactive chloroformate group makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1] |

| Molecular Weight | 220.74 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 226-227 °C | [2] |

| Density | 0.956 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.438 | [2] |

| Storage | 2-8°C, under inert gas | [2] |

Reactivity

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles such as amines and alcohols. This reactivity is the basis for its primary applications in organic synthesis: the formation of carbamates and carbonates.[3] The long decyl chain is generally unreactive under the conditions used for carbamate and carbonate formation and serves to impart lipophilicity to the resulting products.

Core Applications: Carbamate and Carbonate Synthesis

The two most common applications of this compound for a beginner in organic synthesis are the formation of carbamates from amines and carbonates from alcohols.

Carbamate Synthesis

The reaction of this compound with primary or secondary amines yields N-substituted decyl carbamates. This reaction is a cornerstone of amine protection and modification in organic synthesis.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen to yield the stable carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.[3]

This protocol provides a step-by-step method for the synthesis of a decyl carbamate using benzylamine as an example of a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 equivalents) to the solution.

-

Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure decyl benzylcarbamate.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive this compound.[5] The polarity of the solvent can influence the reaction rate, with more polar solvents generally accelerating the reaction.[5]

-

Base: A non-nucleophilic organic base such as triethylamine or pyridine is used to scavenge the HCl produced during the reaction.[3] This prevents the protonation of the amine nucleophile, which would render it unreactive. Pyridine is a weaker base than triethylamine and can sometimes be advantageous in controlling the reactivity of more sensitive substrates.

-